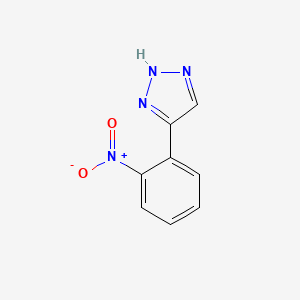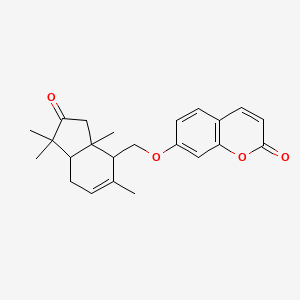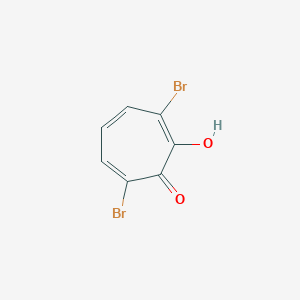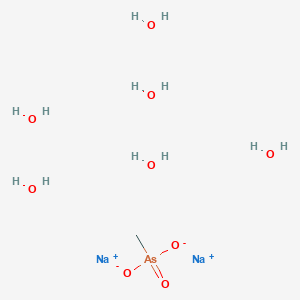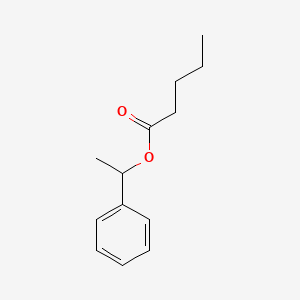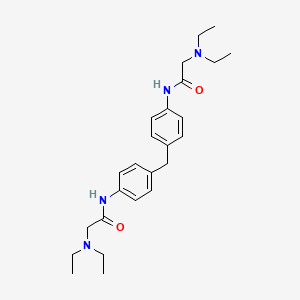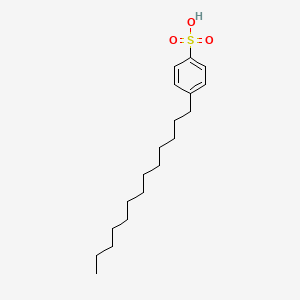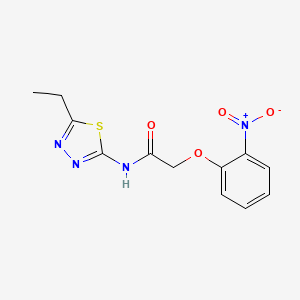
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its ethyl-substituted thiadiazole ring and a nitrophenoxyacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Nitrophenoxyacetamide Moiety: This step involves the reaction of the thiadiazole intermediate with 2-nitrophenoxyacetic acid or its derivatives, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.
Chemical Reactivity: The compound’s reactivity could be influenced by the electron-withdrawing nitro group and the electron-donating ethyl group, affecting its behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenoxy)acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical and biological properties. The presence of the ethyl group and the position of the nitro group on the phenoxy ring can significantly affect its reactivity and interactions with biological targets.
Propiedades
Número CAS |
307544-94-1 |
|---|---|
Fórmula molecular |
C12H12N4O4S |
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C12H12N4O4S/c1-2-11-14-15-12(21-11)13-10(17)7-20-9-6-4-3-5-8(9)16(18)19/h3-6H,2,7H2,1H3,(H,13,15,17) |
Clave InChI |
URPQKVCCIJEOEW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Solubilidad |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
